molecular formula C9H11F2NO B1468948 [2-(Difluoromethoxy)-5-methylphenyl]methanamine CAS No. 1342663-20-0

[2-(Difluoromethoxy)-5-methylphenyl]methanamine

Cat. No.: B1468948
CAS No.: 1342663-20-0
M. Wt: 187.19 g/mol
InChI Key: RXPQQMNEZKRSKZ-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-5-methylphenyl]methanamine (CAS: 1342663-20-0) is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . Its structure features a difluoromethoxy group (-OCF₂H) at the 2-position and a methyl group (-CH₃) at the 5-position of the benzene ring, with a methanamine (-CH₂NH₂) side chain.

Properties

IUPAC Name

[2-(difluoromethoxy)-5-methylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPQQMNEZKRSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Difluoromethoxy)-5-methylphenyl]methanamine, with the CAS number 1342663-20-0, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a methylphenyl moiety, which contribute to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in neurotransmitter uptake and metabolic pathways. For instance, the difluoromethoxy group is known to enhance binding affinity for certain targets, potentially increasing the potency of the compound against specific enzymes such as serotonin transporters .
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways by interacting with receptors or other proteins. This modulation can lead to altered gene expression and cellular responses, which are critical in therapeutic contexts.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival.

Anticancer Potential

Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds exhibiting similar difluoromethoxy substitutions have been reported to inhibit tumor growth through various mechanisms, including cell cycle arrest and induction of programmed cell death .

Case Study 1: Antitumor Activity

In a study investigating the effects of difluoromethoxy-containing compounds on cancer cells, this compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency against tested cancer types. The study highlighted the importance of the difluoromethoxy group in enhancing the compound's efficacy .

Case Study 2: Neurotransmitter Uptake Inhibition

Another study focused on the impact of similar compounds on neurotransmitter uptake mechanisms. The presence of the difluoromethoxy group was found to increase the inhibition of serotonin reuptake significantly compared to non-fluorinated analogs. This suggests potential applications in treating mood disorders where serotonin modulation is critical .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary data suggest:

  • Absorption : The compound exhibits good absorption characteristics due to its lipophilic nature.
  • Metabolism : Fluorinated compounds often demonstrate enhanced metabolic stability, reducing the likelihood of rapid degradation.
  • Excretion : Further studies are needed to fully elucidate excretion pathways and half-life.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antimicrobial ActivitySignificantVaries; often present in analogs
Anticancer ActivityPotent; induces apoptosisCommon among fluorinated derivatives
Neurotransmitter Uptake InhibitionHigh potencyEnhanced by fluorination
Metabolic StabilityImproved due to fluorinationGenerally higher in fluorinated compounds

Scientific Research Applications

Drug Design

The difluoromethoxy group is known to influence the lipophilicity and metabolic stability of compounds. Research indicates that compounds with fluorinated groups often exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts. This characteristic makes [2-(difluoromethoxy)-5-methylphenyl]methanamine a candidate for drug development focused on:

  • Antidepressants : The amine functionality allows for interactions with neurotransmitter receptors.
  • Anticancer agents : The unique structure may enhance selectivity towards cancer cells.

Case Studies

  • Fluorinated Compounds in Drug Discovery :
    A study highlighted the role of difluoromethyl groups in enhancing the pharmacological profiles of various drug candidates. The introduction of such groups was linked to improved bioavailability and reduced toxicity profiles in preclinical models .
  • Halogen Bonding in Drug Design :
    The compound's potential as a halogen bond donor opens avenues for novel therapeutic strategies. Research has shown that compounds featuring CF2 moieties can engage in strong halogen bonding interactions, which may be exploited in designing more effective drugs .

Coatings and Polymers

The unique properties of this compound can be utilized in developing advanced materials:

  • Fluorinated Polymers : These materials exhibit exceptional chemical resistance and low surface energy, making them suitable for applications in coatings and sealants.
  • Biodegradable Materials : The compound's structure can be incorporated into biodegradable polymers, enhancing their mechanical properties while maintaining environmental compatibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications References
[2-(Difluoromethoxy)phenyl]methanamine C₈H₉F₂NO -OCF₂H at 2-position 175.16 Building block for fluorinated drug candidates
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine C₉H₁₁F₂NO₂ -OCF₂H at 4-position, -OCH₃ at 3-position 211.19 Intermediate in pharmaceutical synthesis
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine C₉H₁₀BrF₂NO -Br at 2-position, -OCH₂CF₂H at 5-position 282.09 Potential use in halogenated ligand development
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine C₈H₇F₂NO₂ Difluorodioxolane fused ring 195.14 Enhanced metabolic stability due to fused ring
1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine C₁₄H₁₁Cl₂FNO -Cl at 3,4-positions, -F at 5-position 314.15 Higher lipophilicity; pesticide research

Key Structural and Functional Insights:

Halogenated analogs (e.g., bromo or chloro substituents) exhibit increased molecular weight and lipophilicity, which may influence binding affinity in receptor-targeted applications .

Synthetic Accessibility: Similar compounds are synthesized via nucleophilic aromatic substitution (e.g., introducing -OCF₂H) followed by reduction of nitro groups to amines using reagents like SnCl₂ .

Applications and Limitations: While [2-(difluoromethoxy)phenyl]methanamine derivatives have been explored as chemosensors for metal ions (e.g., Mg²⁺) , the target compound lacks reported bioactivity studies.

Preparation Methods

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent is typically introduced via nucleophilic substitution or halogen exchange reactions on a suitable phenolic precursor. A common method involves:

  • Starting from 2-hydroxy-5-methylbenzaldehyde or a related phenol derivative.
  • Reacting with difluorocarbene sources or chlorodifluoromethane (ClCF2H) under basic or catalytic conditions to replace the hydroxyl group with the difluoromethoxy group.

This step is critical as the difluoromethoxy group enhances the compound’s biological activity by increasing lipophilicity and metabolic stability.

Conversion to Methanamine Derivative

Functionalization of the Aromatic Ring

The methanamine group (-CH2NH2) is introduced typically via:

  • Reduction of a corresponding aromatic aldehyde or nitrile intermediate.
  • Reductive amination of the aldehyde with ammonia or an amine source.

For example:

  • The difluoromethoxy-substituted benzaldehyde intermediate can be subjected to reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to yield the methanamine derivative.

Alternative Routes

  • Halogenated intermediates (e.g., chloromethyl derivatives) can be reacted with ammonia or amine nucleophiles to substitute the halogen with an amino group.
  • Protection-deprotection strategies may be employed to avoid side reactions during the amination step.

Example Synthetic Route (Hypothetical Based on Patent and Literature Data)

Step Starting Material Reagents & Conditions Product Notes
1 2-hydroxy-5-methylbenzaldehyde Chlorodifluoromethane, base (e.g., K2CO3), solvent (e.g., DMF), heat 2-(Difluoromethoxy)-5-methylbenzaldehyde Introduction of difluoromethoxy group
2 2-(Difluoromethoxy)-5-methylbenzaldehyde Ammonia, NaBH3CN or catalytic hydrogenation This compound Reductive amination to methanamine

Research Findings and Industrial Considerations

  • The difluoromethoxy group is introduced efficiently by haloalkylation or nucleophilic substitution methods, with chlorodifluoromethane being a preferred reagent for industrial synthesis due to availability and reactivity.
  • Reductive amination is favored for introducing the methanamine group because it offers good yields and selectivity.
  • Purification methods include crystallization and chromatography to isolate the target amine with high purity.
  • The synthetic route is designed to minimize side reactions and maximize regioselectivity, crucial for the biological activity of the compound.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Challenges
Difluoromethoxy introduction via chlorodifluoromethane Chlorodifluoromethane, base Nucleophilic substitution/haloalkylation High regioselectivity, industrial scalability Requires handling of reactive halogenated reagents
Reductive amination of aldehyde intermediate Ammonia, sodium cyanoborohydride or H2/Pd Reductive amination High yield, mild conditions Control of over-reduction or side products
Halogenated intermediate substitution Halogenated aromatic, ammonia Nucleophilic substitution Straightforward, direct amination Potential side reactions, need for protection

Q & A

Q. What are the established synthetic routes for [2-(Difluoromethoxy)-5-methylphenyl]methanamine, and what key intermediates are involved?

The synthesis typically involves functionalization of the aromatic ring with difluoromethoxy and methyl groups, followed by introduction of the methanamine moiety. A common approach is nucleophilic substitution on a pre-functionalized benzene derivative. For example, halogenated intermediates (e.g., brominated precursors) may undergo displacement with difluoromethoxy groups using reagents like sodium difluoromethoxide . The methanamine group can be introduced via reductive amination or Gabriel synthesis. Key intermediates include halogenated aryl ethers and nitro derivatives reduced to amines .

Q. How is this compound characterized, and what analytical methods are critical for confirming purity?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 19^19F NMR confirm substitution patterns and difluoromethoxy group integrity.
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection quantifies purity (>98% for research-grade material).
  • Elemental analysis : Validates empirical formula (e.g., C9_9H11_{11}F2_2NO) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies indicate degradation under strong acidic/basic conditions due to hydrolysis of the difluoromethoxy group. Long-term storage at −20°C in inert atmospheres is recommended to prevent oxidation of the amine group .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields during the synthesis of this compound?

Yield variations often arise from competing side reactions (e.g., over-oxidation or incomplete substitution). Kinetic studies using in situ 19^19F NMR can monitor reaction progress and identify intermediates. For example, competing pathways in difluoromethoxy group installation may require optimization of reaction temperature and stoichiometry of fluorinating agents .

Q. What strategies mitigate the formation of sulfone byproducts during oxidation steps in related difluoromethoxy-containing compounds?

Overoxidation to sulfones (e.g., as seen in pantoprazole synthesis) is minimized by:

  • Using controlled oxidizing agents (e.g., meta-chloroperbenzoic acid instead of H2_2O2_2).
  • Lowering reaction temperatures (<0°C).
  • Adding radical scavengers to suppress undesired pathways .

Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?

Density Functional Theory (DFT) calculations assess electronic effects of the difluoromethoxy group on aromatic ring reactivity. Molecular docking studies evaluate binding affinity to biological targets (e.g., enzymes or receptors). These models guide rational modifications to enhance metabolic stability or target selectivity .

Q. What methodologies are employed to analyze chiral impurities in enantiomerically enriched this compound derivatives?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers. Mass spectrometry coupled with ion mobility spectroscopy further distinguishes diastereomers. Method validation includes spike-and-recovery experiments with synthetic impurities .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Systematic substitution of the difluoromethoxy or methyl group (e.g., replacing F with Cl or adjusting methyl position) is evaluated in biological assays. For example, replacing difluoromethoxy with trifluoromethoxy (as in [2-(Trifluoromethoxy)phenyl]methanamine) alters lipophilicity and target binding .

Q. What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?

  • Hepatic microsomes : Measure metabolic stability and cytochrome P450 interactions.
  • Caco-2 cell monolayers : Predict intestinal permeability.
  • Plasma protein binding assays : Quantify free fraction using ultrafiltration or equilibrium dialysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Difluoromethoxy)-5-methylphenyl]methanamine
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[2-(Difluoromethoxy)-5-methylphenyl]methanamine

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